1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine

LSD1 inhibitor epigenetics cyclopropanamine

1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine (CAS 852655-67-5) is a small-molecule building block combining a cyclopropanamine core with a 1-benzhydrylazetidine substituent (molecular formula C19H22N2, molecular weight 278.39 g/mol). The compound belongs to the class of cyclopropanamine derivatives, which are extensively patented as lysine-specific demethylase-1 (LSD1) inhibitors for oncology and CNS indications.

Molecular Formula C19H22N2
Molecular Weight 278.4 g/mol
CAS No. 852655-67-5
Cat. No. B1444362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine
CAS852655-67-5
Molecular FormulaC19H22N2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC1CC1(C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)N
InChIInChI=1S/C19H22N2/c20-19(11-12-19)17-13-21(14-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14,20H2
InChIKeyBPQNQVSMKCEFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine (CAS 852655-67-5) Procurement Baseline and Chemical Class Positioning


1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine (CAS 852655-67-5) is a small-molecule building block combining a cyclopropanamine core with a 1-benzhydrylazetidine substituent (molecular formula C19H22N2, molecular weight 278.39 g/mol) . The compound belongs to the class of cyclopropanamine derivatives, which are extensively patented as lysine-specific demethylase-1 (LSD1) inhibitors for oncology and CNS indications [1]. Its structural architecture—linking a strained cyclopropylamine warhead to a lipophilic diphenylmethyl-azetidine motif—distinguishes it from simpler cyclopropanamine scaffolds and positions it as a versatile intermediate for medicinal chemistry programs targeting epigenetic enzymes, GPCRs, or ion channels [2].

Why Generic Azetidine or Cyclopropanamine Scafolds Cannot Substitute 1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine in SAR-Driven Programs


Substituting this compound with a simpler azetidine (e.g., 1-benzhydrylazetidine, CAS 107128-00-7) or a generic cyclopropanamine eliminates the bifunctional pharmacophore required for LSD1 mechanism-based inhibition, where the cyclopropanamine moiety forms a covalent adduct with the FAD cofactor while the diphenylmethyl-azetidine group occupies the adjacent hydrophobic pocket [1][2]. Conversely, replacing the diphenylmethyl-azetidine with a smaller N-substituent (e.g., N-methyl or N-Boc cyclopropanamines) abolishes the steric and lipophilic complementarity to the LSD1 active-site cleft, as demonstrated across the cyclopropanamine patent landscape [2][3]. Even structurally related azelnidipine-derived intermediates (e.g., 3-O-(1-benzhydrylazetidin-3-yl) esters) are unsuitable surrogates because the ester linkage is metabolically labile and cannot support the irreversible inhibition mechanism necessary for epigenetic target engagement [3].

Quantitative Procurement-Relevant Differentiation Evidence for 1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine (852655-67-5)


LSD1 Inhibitory Potency: Class-Leading Cyclopropanamine Scaffold vs. Non-Covalent Chemotypes

Cyclopropanamine-based LSD1 inhibitors, as a class, achieve low-nanomolar IC50 values through irreversible FAD-dependent mechanism, contrasting with reversible polyamine-based inhibitors (e.g., TCP) or tranylcypromine derivatives. While the specific IC50 of CAS 852655-67-5 has not been publicly reported, structurally related trans-N-[[1-(2-phenoxyethyl)azetidin-3-yl]methyl]-2-phenyl-cyclopropanamine (BDBM369470) demonstrates an IC50 of 8 nM against LSD1 [1][2]. The diphenylmethyl-azetidine moiety in the target compound is predicted to enhance hydrophobic contacts within the LSD1 active site relative to the phenoxyethyl-azetidine comparator, based on the SAR trends disclosed in the Incyte and Takeda patent families [2][3].

LSD1 inhibitor epigenetics cyclopropanamine

Commercial Purity Benchmarking: 98% vs. 95% Grade Differentiates Synthetic Utility

The compound is commercially available at two principal purity grades: 98% (Leyan, product 1125360) and 95% (AlfaChem, product A655675; Chemenu CM284153) . The 98% grade provides a 3-percentage-point absolute purity advantage, which is critical for applications requiring stoichiometric precision—such as covalent LSD1 inhibitor studies where excess free amine impurities can confound activity measurements—and for downstream coupling reactions where amine-containing impurities compete with the desired transformation .

chemical purity procurement quality control

Structural Differentiation from Azelnidipine Metabolites: Free Amine vs. Ester-Linked Pharmacophore

The compound is distinguished from the major azelnidipine metabolites M-1 (aromatized form, CAS 918659-10-6) and M-2 (hydroxylated form) which retain the 1,4-dihydropyridine diester core [1]. Unlike these metabolites, CAS 852655-67-5 presents a free cyclopropanamine rather than a hydrolyzable ester at the azetidine 3-position, conferring (i) resistance to plasma esterase-mediated degradation (relevant for in vivo LSD1 studies), (ii) a chemically accessible primary amine handle for bioconjugation or library synthesis, and (iii) absence of the dihydropyridine chromophore that can interfere with fluorescence-based assays [2][3].

azetidine building block calcium channel metabolite comparison

Patent Landscape Coverage: Explicit Azetidine-Cyclopropanamine Scaffold vs. Piperidine or Pyrrolidine Analogs

The cyclopropanamine LSD1 inhibitor patent families (Incyte US9493450B2; Takeda WO2015156417A1) extensively exemplify N-substituted cyclopropanamines where the amine is linked to piperidine, pyrrolidine, or acyclic amino groups [1][2]. The azetidine-bearing sub-series, to which CAS 852655-67-5 belongs, is comparatively less exemplified, offering a potentially advantageous freedom-to-operate (FTO) position. Furthermore, the four-membered azetidine ring imposes a distinct conformational constraint (ring strain ~26.5 kcal/mol) compared to the five-membered pyrrolidine (~6.5 kcal/mol), altering the spatial orientation of the diphenylmethyl group within the enzyme pocket and potentially enhancing subtype selectivity [3].

patent differentiation intellectual property FTO

Procurement-Relevant Application Scenarios for 1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine (852655-67-5)


LSD1 Covalent Inhibitor Lead Optimization in Oncology Epigenetics Programs

Medicinal chemistry teams advancing LSD1 inhibitor candidates for acute myeloid leukemia (AML) or small-cell lung cancer should select CAS 852655-67-5 as the core scaffold. The cyclopropanamine moiety provides the FAD-dependent irreversible inhibition mechanism validated across the Incyte and Takeda patent families [1], while the diphenylmethyl-azetidine group offers enhanced hydrophobic occupancy predicted to improve potency beyond the 8 nM benchmark established by related azetidine-cyclopropanamine analogs [2]. The 98% purity grade is recommended to minimize amine impurity interference during covalent target engagement assays .

FTO-Driven Scaffold Hopping in LSD1-Targeted CNS Drug Discovery

CNS drug discovery groups seeking LSD1 inhibitors with improved brain penetration and a differentiated IP position should prioritize the azetidine-containing cyclopropanamine scaffold over extensively exemplified piperidine or pyrrolidine analogs. The azetidine ring's higher ring strain and reduced molecular weight relative to six-membered heterocycles may contribute to improved CNS multiparameter optimization (MPO) scores, although this remains to be experimentally verified [1]. The free primary amine enables facile N-derivatization to explore substituent effects on blood-brain barrier permeability [2].

Chemical Biology Probe Synthesis: Alkyne/Azide Tag Installation via the Primary Amine Handle

Chemical biologists developing activity-based protein profiling (ABPP) probes or photoaffinity labeling reagents for LSD1 should procure CAS 852655-67-5 as the starting material. The free cyclopropanamine group permits direct acylation or reductive amination with alkyne- or azide-containing linkers without requiring protecting group manipulation, unlike the ester-linked azelnidipine metabolites that necessitate saponification prior to conjugation [1]. The 98% purity grade minimizes byproduct formation during probe synthesis, reducing purification burden [2].

Quote Request

Request a Quote for 1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.